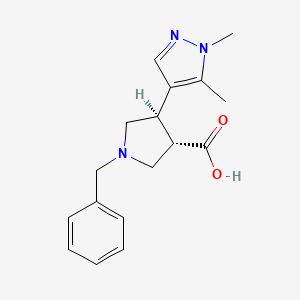
rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid often involves multi-step reactions, including chiral chromatography for enantiomeric separation, hydrogenation, and functional group transformations. For instance, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated by chiral chromatography and subjected to hydrogenation in the presence of Pd/C in methanol to produce related compounds, demonstrating the complexity and specificity required in the synthesis of such molecules (Huichun Zhu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a pyrrolidine ring, which can adopt a distorted chair conformation, fused cis with a five-membered envelope-shaped ring. This structural arrangement influences the molecule's reactivity and physical properties. The molecular structure is characterized by specific bond angles and lengths, which can be elucidated through techniques such as X-ray crystallography, providing insights into the stereochemistry and spatial arrangement of the molecule's functional groups.
Chemical Reactions and Properties
The chemical properties of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid are influenced by its functional groups, including the pyrrolidine and pyrazole rings. These groups participate in a variety of chemical reactions, such as cycloaddition reactions, which are a cornerstone in the synthesis of novel racemic and enantiomerically enriched compounds. The reactivity towards different reagents and conditions can lead to a wide range of derivatives with varied biological and physical properties (M. Poornachandran et al., 2009).
Scientific Research Applications
Antioxidant and Microbial Activity
Carboxylic acids derived from plants, including those structurally related to the query compound, demonstrate a range of biological activities. A study highlighted the antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids, suggesting that structural variations significantly influence these properties. Rosmarinic acid, as an example, showed high antioxidant activity, emphasizing the importance of hydroxyl groups and conjugated bonds in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, and antidepressant effects. The synthesis methods and biological applications of these derivatives have been extensively reviewed, providing a framework for understanding the potential uses of similar compounds in medicinal chemistry (Cetin, 2020).
Potential in Drug Development
Functional chemical groups in heterocycles, like those found in pyrazole and pyrrolidine derivatives, are considered potential sources for the synthesis of novel Central Nervous System (CNS) acting drugs. These functional groups may offer therapeutic benefits ranging from anti-inflammatory and antioxidant to anti-cancer activities, underscoring the significance of exploring these compounds for drug development (Saganuwan, 2017).
Contribution to Anticancer Research
Compounds like the one , especially those incorporating pyrazole and pyrrolidine rings, have been examined for their contributions to anticancer research. Knoevenagel condensation products, including α, β-unsaturated ketones/carboxylic acids, have shown significant anticancer activity. This highlights the potential of structurally similar compounds in contributing to anticancer agent development (Tokala et al., 2022).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, related in structure to the queried compound, indicates potential antioxidant and anti-inflammatory activities. This underscores the importance of such compounds in designing new therapeutic agents that target oxidative stress and inflammation (Raut et al., 2020).
Safety And Hazards
- Signal Word: Warning.
- Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
- Precautionary Statements: Various precautions for handling and storage.
- MSDS: Link.
Future Directions
- Further research is needed to explore the compound’s potential applications, biological activity, and therapeutic uses.
properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-14(8-18-19(12)2)15-10-20(11-16(15)17(21)22)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3,(H,21,22)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKZBJIKZDXXHD-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

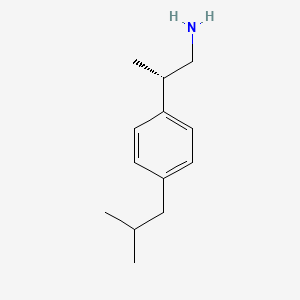
![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)
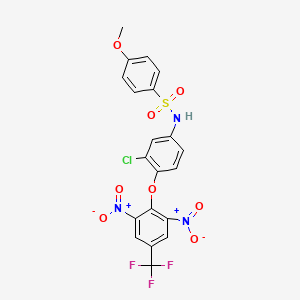
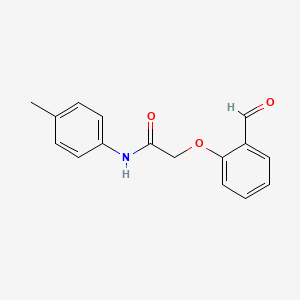
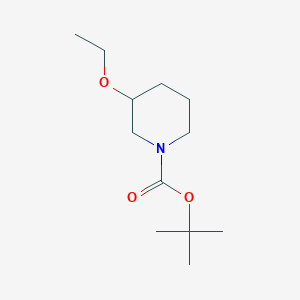
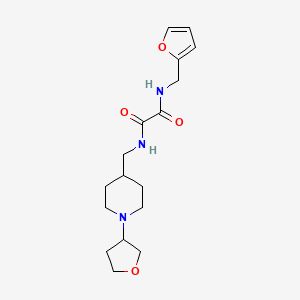
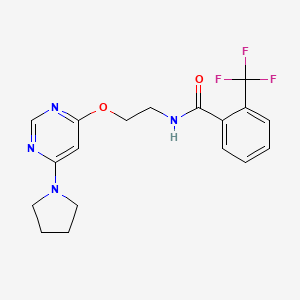

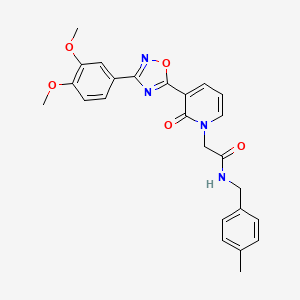
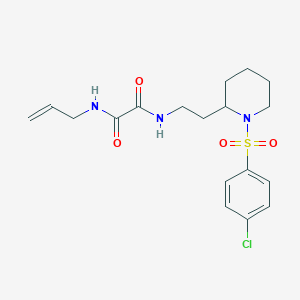
![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)